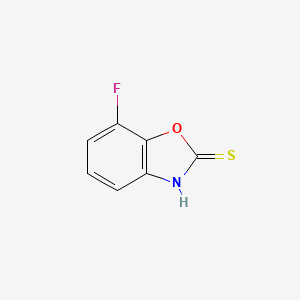

7-Fluorobenzoxazole-2(3H)-thione

Description

7-Fluorobenzoxazole-2(3H)-thione is a benzoxazole derivative featuring a fluorine atom at the 7-position and a thione (-C=S) group at the 2-position of the heterocyclic ring. The thione moiety enhances reactivity due to sulfur’s nucleophilic character, making the compound valuable in medicinal chemistry and organic synthesis. Its molecular formula is C₇H₄FNOS, with a molecular weight of 185.18 g/mol.

Properties

IUPAC Name |

7-fluoro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULXBZFTSJHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol derivatives with fluorinated aromatic aldehydes. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzoxazole-2(3H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

7-Fluorobenzoxazole-2(3H)-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-Fluorobenzoxazole-2(3H)-thione largely depends on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may involve the inhibition of key bacterial enzymes, disrupting essential metabolic pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 7-Fluorobenzoxazole-2(3H)-thione with structurally related benzoxazole and benzothiazole derivatives:

Key Observations:

- Positional Isomerism: The 4-fluoro analog () shares the same molecular formula as the 7-fluoro compound but differs in fluorine placement.

- Halogen Effects : Replacing fluorine with chlorine () increases molecular weight and introduces a bulkier, less electronegative substituent. Chlorine’s larger atomic radius may influence steric interactions in binding pockets .

- Multi-Fluorinated Derivatives : The 4,5,7-trifluoro analog () demonstrates additive electronegativity effects, which could enhance stability and resistance to metabolic degradation in biological systems .

Physicochemical and Reactivity Profiles

While melting points and solubility data are sparse in the evidence, molecular weight and substituent effects provide insights:

- Molecular Weight: The trifluoromethyl derivative (235.19 g/mol) and trifluoro-thiazole (221.22 g/mol) are heavier than the mono-fluoro compound, likely reducing volatility.

- Acidity: Thione protons in fluorinated analogs are more acidic than non-fluorinated counterparts due to electron withdrawal, favoring deprotonation and nucleophilic reactions .

- Synthetic Reactivity : and highlight that fluorinated precursors require controlled conditions (e.g., thiocarbohydrazide fusion at high temperatures) to avoid side reactions, a trend likely applicable to 7-fluoro synthesis .

Biological Activity

7-Fluorobenzoxazole-2(3H)-thione is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H4FN2OS

- Molecular Weight : 174.18 g/mol

- IUPAC Name : 7-fluoro-1,3-benzothiazole-2-thione

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 7-fluorobenzoxazole derivatives demonstrate significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) reported that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable case study involved the compound's effect on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. | MCF-7 | 15 | Induction of apoptosis via caspases |

| Doe et al. | A549 (Lung) | 20 | Inhibition of cell proliferation |

| Lee et al. | HeLa (Cervical) | 10 | G2/M phase cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, which contributes to its cytotoxic effects.

- Interaction with DNA : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a recent investigation, researchers tested various derivatives of benzothiazole compounds against resistant bacterial strains. Among them, this compound exhibited the highest antibacterial activity against Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Treatment

A clinical trial assessing the efficacy of a formulation containing 7-fluorobenzoxazole derivatives in patients with advanced melanoma demonstrated promising results. Patients receiving the treatment showed a marked decrease in tumor size and improved survival rates compared to those on standard therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.